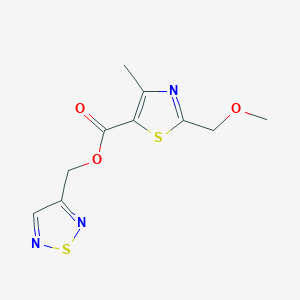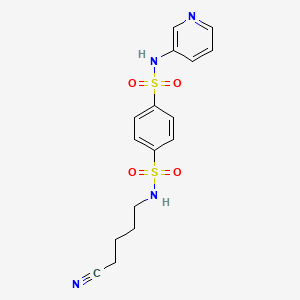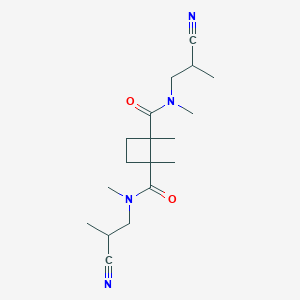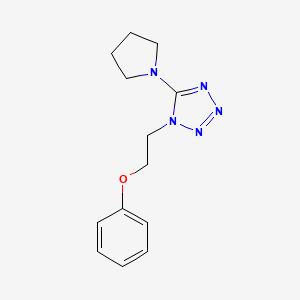![molecular formula C16H21N5O B6981995 4-[(1-tert-butyltriazol-4-yl)methyl]-3,5-dihydro-1H-1,4-benzodiazepin-2-one](/img/structure/B6981995.png)
4-[(1-tert-butyltriazol-4-yl)methyl]-3,5-dihydro-1H-1,4-benzodiazepin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1-tert-butyltriazol-4-yl)methyl]-3,5-dihydro-1H-1,4-benzodiazepin-2-one is a compound known for its application in click chemistry, particularly in the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This compound is recognized for its water solubility and ability to accelerate reaction rates while suppressing cell cytotoxicity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-tert-butyltriazol-4-yl)methyl]-3,5-dihydro-1H-1,4-benzodiazepin-2-one involves multiple steps, starting from the appropriate benzodiazepine precursor. The key steps include:
Formation of the triazole ring: This is typically achieved through a cycloaddition reaction between an azide and an alkyne in the presence of a copper (I) catalyst.
Attachment of the tert-butyl group:
Final assembly: The triazole and benzodiazepine moieties are then linked together under suitable reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(1-tert-butyltriazol-4-yl)methyl]-3,5-dihydro-1H-1,4-benzodiazepin-2-one undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
4-[(1-tert-butyltriazol-4-yl)methyl]-3,5-dihydro-1H-1,4-benzodiazepin-2-one has a wide range of scientific research applications:
Chemistry: Used as a ligand in CuAAC reactions, facilitating the formation of triazole rings in various chemical syntheses.
Biology: Employed in bioorthogonal chemistry for labeling biomolecules without interfering with biological processes.
Industry: Utilized in the production of advanced materials and polymers through click chemistry.
Wirkmechanismus
The compound exerts its effects primarily through its role as a ligand in CuAAC reactions. It coordinates with copper (I) ions, enhancing the reactivity of azides and alkynes to form triazole rings. This mechanism involves the stabilization of the copper (I) species and the facilitation of the cycloaddition reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
BTTES: Another water-soluble ligand for CuAAC, similar in structure but with different substituents.
Uniqueness
This compound stands out due to its water solubility, fast reaction kinetics, and reduced cytotoxicity, making it highly desirable for bioorthogonal chemistry and other applications where biocompatibility is crucial .
Eigenschaften
IUPAC Name |
4-[(1-tert-butyltriazol-4-yl)methyl]-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-16(2,3)21-10-13(18-19-21)9-20-8-12-6-4-5-7-14(12)17-15(22)11-20/h4-7,10H,8-9,11H2,1-3H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUGZCDYDNZCIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(N=N1)CN2CC3=CC=CC=C3NC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,2,5-Thiadiazol-3-ylmethyl 1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B6981919.png)
![2-[[6-(Difluoromethyl)pyridine-3-carbonyl]amino]-3,3-dimethylbutanoic acid](/img/structure/B6981924.png)


![1-[[2-[[1-(Oxolan-3-yl)piperidin-4-yl]amino]phenyl]methyl]piperidine-3-carboxamide](/img/structure/B6981946.png)
![N-[[(2S,4S)-4-fluoro-1-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-2-yl]methyl]-1-(oxolan-3-yl)piperidin-4-amine](/img/structure/B6981962.png)
![2-[3-Methoxy-4-[[1-(oxolan-3-yl)piperidin-4-yl]amino]phenyl]ethanol](/img/structure/B6981967.png)
![N-[[4-methoxy-3-[[1-(oxolan-3-yl)piperidin-4-yl]amino]phenyl]methyl]methanesulfonamide](/img/structure/B6981996.png)

![3-[(1,3-diaminopropan-2-ylamino)methyl]-1H-quinolin-2-one](/img/structure/B6982023.png)

![1-[(2-Methylphenyl)methyl]-5-pyrrolidin-1-yltetrazole](/img/structure/B6982031.png)

![4-[4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methoxy]-1,2,5-thiadiazol-3-yl]morpholine](/img/structure/B6982038.png)
